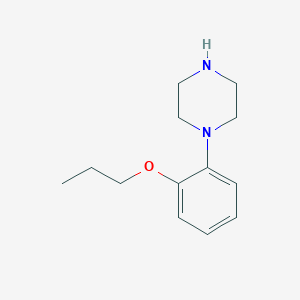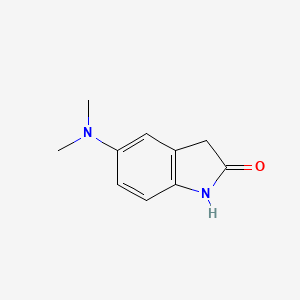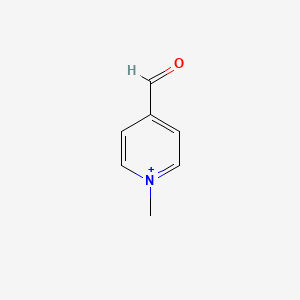
1-(2-propoxyphenyl)Piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-propoxyphenyl)piperazine is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry .
准备方法
The synthesis of 1-(2-propoxyphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production often relies on catalytic processes, such as intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .
化学反应分析
1-(2-propoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones . The compound can also participate in palladium-catalyzed cyclization reactions, providing biologically relevant arylpiperazines under aerobic conditions .
科学研究应用
1-(2-propoxyphenyl)piperazine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are employed in the development of drugs with various therapeutic effects, such as kinase inhibitors and receptor modulators . The compound is also utilized in the production of surfactants, antioxidants, plastics, synthetic resins, fibers, rubbers, corrosion inhibitors, and catalysts for preparing polyurethanes and dyes .
作用机制
The mechanism of action of 1-(2-propoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by binding to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in the context of anthelmintic activity, where piperazine derivatives are used to treat parasitic infections.
相似化合物的比较
1-(2-propoxyphenyl)piperazine can be compared to other piperazine derivatives, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific propoxyphenyl substitution, which imparts distinct chemical and pharmacological properties.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-(2-propoxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-2-11-16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
InChI 键 |
VDJQSKXYNXNAMO-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC=C1N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)


![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)

![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)


![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)




![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
